2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide
Description
2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a 2-(trifluoromethyl)phenyl group attached to the nitrogen of a 2,2-dimethylpropanamide backbone.
This compound is structurally related to TRPV1 antagonists and neurokinin receptor modulators, as seen in analogs with similar propanamide frameworks .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNUTLEZXPLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and type of substituents on the phenyl ring significantly impact molecular properties and bioactivity. Key comparisons include:
Key Observations :
- Halogen Effects : Chloro substituents (e.g., in ) add polarity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
- Bis-Trifluoromethyl Groups : Compounds with 3,5-bis(trifluoromethyl)phenyl groups (e.g., netupitant) exhibit enhanced receptor affinity due to synergistic electron-withdrawing effects, as seen in NK-1 antagonists .
Pyridine-Modified Propanamides
Several analogs replace the phenyl ring with pyridine derivatives, altering electronic and steric profiles:
Key Observations :
- Alkoxy Chains : Longer alkoxy groups (e.g., isopentyloxy) correlate with higher melting points and enhanced lipophilicity, favoring CNS penetration .
- Sulfonamide Moieties : The 3-fluoro-4-(methylsulfonamido)phenyl group (common in TRPV1 antagonists) enhances hydrogen-bonding interactions with receptor residues, boosting potency .
Backbone and Functional Group Modifications
Variations in the propanamide backbone or additional functional groups further diversify properties:
Key Observations :
- Heterocyclic Additions : Tasimelteon’s benzofuran moiety confers selectivity for melatonin receptors, demonstrating how backbone flexibility can tailor therapeutic action .
- Thioether Groups : Methylthio substituents (e.g., in ) enhance radical scavenging activity, relevant in oxidative stress-related diseases .
Biological Activity
2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to elucidate its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- IUPAC Name : 2,2-dimethyl-N-(2-(trifluoromethyl)phenyl)propanamide
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
The primary mode of action for this compound involves the inhibition of D-alanine–D-alanine ligase , an enzyme critical for bacterial cell wall synthesis. By disrupting this pathway, the compound can lead to bacterial cell death, making it a candidate for antimicrobial therapy.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Potential : Similar compounds have demonstrated anti-inflammatory properties by modulating pathways related to NF-κB activation .
- Cholesterol Absorption Inhibition : Some studies suggest that related compounds may inhibit cholesterol absorption in the intestine .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
In Vitro Studies :
- A study reported that derivatives of 2,2-dimethyl-N-[trifluoromethyl]propanamide showed varying degrees of cytotoxicity against cancer cell lines. The most active compounds had IC values in the low micromolar range .
- Another investigation highlighted that modifications in the phenyl ring significantly influenced the anti-inflammatory potential of similar compounds .
- Comparative Analysis :
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Anti-inflammatory | Modulation of NF-κB pathway | |
| Cholesterol Absorption | Inhibition in intestinal absorption |
Table 2: IC Values for Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 2-(trifluoromethyl)aniline) reacts with 2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Triethylamine is added to neutralize HCl byproducts, improving reaction efficiency . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include δ 1.4 ppm (singlet, 6H, C(CH₃)₂) and δ 7.3–8.0 ppm (aromatic protons from the trifluoromethylphenyl group). The absence of δ 2.5–3.5 ppm (broad NH₂) confirms complete acylation .
- LC-MS : A molecular ion peak at m/z 274 [M+H]+ confirms molecular weight (C₁₂H₁₄F₃NO = 273.25 g/mol). Fragmentation patterns (e.g., loss of CO at m/z 229) validate the amide backbone .
Q. What are the preliminary applications of this compound in medicinal chemistry?
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery. For example, analogs of this scaffold inhibit TRPV1 receptors (IC₅₀ = 0.2–5 µM) or act as enzyme inhibitors (e.g., D-alanyl-D-alanine ligase, Ki = 4 µM) . Initial assays involve in vitro enzyme kinetics (e.g., ATP depletion assays) and receptor-binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the nonlinear optical (NLO) properties or bioactivity of this compound?
- Methodology :
- DFT : Calculate dipole moment (µ), polarizability (α), and hyperpolarizability (β) using B3LYP/6-311++G(d,p) basis sets. High β values (>100 × 10⁻³⁰ esu) suggest NLO potential for optoelectronic materials .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., TRPV1). The trifluoromethyl group forms halogen bonds with Lys155/Arg557 residues, explaining antagonism .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 2 mM) in enzyme inhibition studies .
- Structural analogs : Compare substituent effects. For example, replacing the 2-trifluoromethyl group with 3-fluoro-4-methylsulfonamide improves TRPV1 binding by 10-fold .
- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .
Q. How does crystallography elucidate the allosteric inhibition mechanism of this compound against bacterial D-alanyl-D-alanine ligase?
- Methodology : Co-crystallize the enzyme-inhibitor complex (e.g., Staphylococcus aureus DdlB). X-ray diffraction (2.0–2.6 Å resolution) reveals binding at a hydrophobic pocket adjacent to the D-alanine substrate site. Key interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
